2-Butyl-1H-imidazole-4-carbaldehyde

Overview

Description

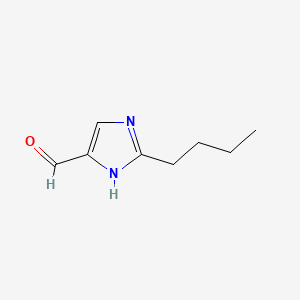

2-Butyl-1H-imidazole-4-carbaldehyde (CAS 68282-49-5) is an imidazole derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . Its structure features a butyl group at the N2 position of the imidazole ring and an aldehyde functional group at the C4 position (SMILES: CCCCC1=NC=C(N1)C=O) . This compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules due to its reactive aldehyde moiety, which enables further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Reaction Conditions

The synthesis reactions generally require controlled pH levels to optimize yield and purity. For instance, maintaining a pH between 6.0 and 7.5 during condensation reactions has been shown to enhance product quality while minimizing by-products .

Chemical Reactions Involving 2-Butyl-1H-imidazole-4-carbaldehyde

This compound participates in various chemical reactions due to its functional groups:

Common Reactions

-

Condensation Reactions : The aldehyde group can participate in condensation reactions with amines to form imines or other derivatives.

-

Reduction Reactions : The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Characterization Techniques

The synthesized compound is typically characterized using several analytical techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and purity |

| Infrared Spectroscopy (IR) | Identifies functional groups |

| Mass Spectrometry (MS) | Confirms molecular weight and structure |

These techniques provide comprehensive data on the compound's identity and purity, essential for further applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, including antimicrobial properties. It has been investigated for potential applications in treating infections due to its ability to inhibit bacterial growth .

Scientific Research Applications

2-Butyl-1H-imidazole-4-carbaldehyde is a versatile compound with applications in multiple fields:

Chemistry: It serves as a building block for synthesizing other imidazole derivatives.

Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used as a synthetic raw material for dyes and surfactants.

Mechanism of Action

The mechanism of action of 2-Butyl-1H-imidazole-4-carbaldehyde is primarily related to its ability to interact with various molecular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it a useful ligand in coordination chemistry. The carbaldehyde group can undergo nucleophilic addition reactions, which are crucial in forming various biologically active compounds .

Comparison with Similar Compounds

Key Properties :

- Melting Point : 118–119°C .

- Purity : ≥97% (commercial grade) .

- Hazards : Causes skin, eye, and respiratory irritation (GHS H-statements) .

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights critical distinctions between 2-Butyl-1H-imidazole-4-carbaldehyde and its analogs:

Physicochemical Properties

Biological Activity

Overview

2-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound characterized by an imidazole ring and an aldehyde functional group. Its molecular formula is , and it is recognized by the International Chemical Identifier (CID) number 68282-49-5. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic effects on various diseases.

Synthesis

The synthesis of this compound can be achieved through several methods:

- Vilsmeier-Haack Reaction: This method involves the reaction of 2-butylimidazole with phosphorus oxychloride and dimethylformamide to introduce the formyl group.

- Formylation of 2-butylimidazole: This straightforward method directly adds a formyl group to the imidazole ring.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are commonly used to confirm the structure of synthesized compounds .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antimicrobial agents. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties

Recent studies have highlighted the potential of this compound as a therapeutic agent in cancer treatment. Specifically, derivatives of this compound have shown promise as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP-1 has therapeutic implications in cancer, particularly in tumors with defective DNA repair pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | PARP-1 inhibition | |

| Vascular Elasticity | Improvement in hypertensive models |

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains .

Investigation into Anticancer Mechanisms

A study focused on the anticancer properties of derivatives containing the this compound scaffold revealed that these compounds effectively inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting their potential in targeted cancer therapies .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 2-Butyl-1H-imidazole-4-carbaldehyde to minimize side reactions?

Methodological Answer: Optimization involves solvent selection, catalyst choice, and reaction time. For example, in analogous imidazole syntheses (e.g., 2-(4-chlorophenyl)-4-formyl-1H-imidazole), replacing Pd/C with Raney Ni as the catalyst avoids dehalogenation side reactions . Ethanol or water as solvents may improve intermediate yields, while alkaline conditions (e.g., NaOH in EtOH) facilitate cyclization. A stepwise approach with LC-MS monitoring is critical for tracking intermediates and byproducts.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and imidazole ring carbons.

- FT-IR : A strong C=O stretch (~1700 cm⁻¹) and N-H stretch (~3200 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 181.11 for C₈H₁₂N₂O).

Cross-referencing with crystallographic data (e.g., SHELX-refined structures) ensures accuracy .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

Methodological Answer: Graph set analysis (Etter’s formalism) identifies recurring motifs like R₂²(8) rings formed via N-H···O=C interactions between imidazole and aldehyde groups . SHELXL refinement reveals torsional angles (e.g., C4-C5-C6-O1) that dictate packing efficiency. Hydrogen-bond donor/acceptor ratios (e.g., calculated using PLATON) predict polymorphism risks.

Example Findings:

- Dominant motif: Chains linked by N-H···O bonds (distance: 2.8–3.0 Å).

- Torsional flexibility of the butyl group affects lattice stability.

Q. What mechanistic insights explain the formation of dehalogenated byproducts during catalytic hydrogenation in imidazole synthesis?

Methodological Answer: Dehalogenation arises from catalyst-surface interactions. Pd/C promotes C-Cl bond cleavage via in situ HCl formation, whereas Raney Ni’s lower Lewis acidity preserves halogens . Kinetic studies (e.g., time-resolved LC-MS) show that prolonged hydrogenation (>6 hours) increases byproduct formation. DFT simulations (e.g., using Gaussian) model transition states to identify optimal catalyst-substrate geometries.

Q. How can structure-activity relationships (SARs) guide the design of angiotensin II antagonists using this compound derivatives?

Methodological Answer: Key modifications include:

- Alkyl Chain Length : Longer chains (e.g., butyl vs. propyl) enhance lipophilicity and receptor binding .

- Substituent Effects : Chlorine at C4 (as in 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde) increases steric bulk, improving antagonism potency.

In vitro assays (e.g., radioligand displacement) quantify IC₅₀ values, while molecular docking (AutoDock Vina) predicts binding to AT₁ receptors.

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of this compound?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Strategies include:

- DSC/TGA Analysis : Measure decomposition temperatures under inert vs. oxidative atmospheres.

- Crystallographic Validation : Compare SHELX-refined structures to identify stable polymorphs .

- Replicate Synthesis : Standardize purification (e.g., column chromatography vs. recrystallization) to isolate pure forms.

Example:

A study reporting a melting point of 165–166°C for a similar compound (4-Methyl-1H-imidazole-5-carbaldehyde) highlights the need for rigorous drying to avoid hydrate formation .

Properties

IUPAC Name |

2-butyl-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5-6H,2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHGVOCFAZSNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218431 | |

| Record name | 2-Butyl-5-formylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68282-49-5 | |

| Record name | 2-Butyl-1H-imidazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68282-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl-5-formylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068282495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyl-5-formylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BUTYL-5-FORMYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U12G73SQSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.